![molecular formula C11H17F2NO2 B1491786 4-(3,3-Difluoropyrrolidin-1-yl)cyclohexane-1-carboxylic acid CAS No. 2092092-45-8](/img/structure/B1491786.png)
4-(3,3-Difluoropyrrolidin-1-yl)cyclohexane-1-carboxylic acid
Overview
Description
4-(3,3-Difluoropyrrolidin-1-yl)cyclohexane-1-carboxylic acid (abbreviated as 4-DFCA) is a synthetic compound that has been studied and used in many scientific research applications. In particular, 4-DFCA has been studied and used in the fields of organic chemistry, biochemistry, and physiology. 4-DFCA is a structural analogue of the neurotransmitter gamma-aminobutyric acid (GABA), and has been used to study the effects of GABA on the nervous system. It has been used in various experiments to study the effects of GABA on the body, and has been found to have a number of biochemical and physiological effects.
Scientific Research Applications
Cyclization and Synthesis of Derivatives
- Research has demonstrated the potential of utilizing cyclohexane derivatives in cyclization reactions to produce complex organic compounds. For instance, the cyclization of ethyl (E)/(Z)-[2-(1-cyclohexen-1-yl)cyclohexylidene]cyanoacetate in sulfuric acid resulted in the synthesis of 10-amino-1,2,3,4,5,6,7,8-octahydrophenanthrene-9-carboxylic acid, leading to several derivatives, highlighting the versatility of cyclohexane derivatives in synthesizing novel organic compounds (Wilamowski et al., 1995).
Complement Inhibitory Activities
- The synthesis of 4-(2-phenyl-1H-indol-3-yl)cyclohexane-1-carboxylic acids has shown potent in vitro inhibition of the human classical complement pathway. This research illustrates the application of cyclohexane derivatives in developing compounds with significant biological activities (Bailey et al., 1985).
Molecular and Supramolecular Structures
- Studies have also explored the structural aspects of cyclohexane derivatives. For example, the formation of complex molecular and supramolecular structures, such as tetracationic macrocycles and entangled frameworks based on bi- and tri-metallic cores, demonstrates the role of cyclohexane derivatives in the field of crystal engineering and materials science (Gong et al., 2011).
Catalysis and Oxidation Reactions
- Cyclohexane derivatives have been applied as catalysts or substrates in oxidation reactions. For instance, a copper(II) metal-organic framework (MOF) with cyclohexane-1,4-dicarboxylate showed good catalytic activity towards the hydrocarboxylation of cyclohexane to cyclohexanecarboxylic acid in water/ionic liquid medium. This research points to the potential of cyclohexane derivatives in catalysis and sustainable chemistry applications (Paul et al., 2016).
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . .
Mode of Action
The mode of action would depend on the specific targets of the compound. Pyrrolidine derivatives can interact with their targets in various ways, including binding to active sites or allosteric sites, inhibiting enzyme activity, or modulating signal transduction .
Biochemical Pathways
Without specific information, it’s difficult to determine the exact biochemical pathways this compound might affect. Pyrrolidine derivatives are known to be involved in a wide range of biological activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the specific biological systems it interacts with. Pyrrolidine derivatives can be metabolized in various ways, including hydroxylation, N-dealkylation, and amide hydrolysis .
Result of Action
The molecular and cellular effects would depend on the specific targets and pathways affected by the compound. These could range from changes in cell signaling and gene expression to effects on cell growth and survival .
properties
IUPAC Name |
4-(3,3-difluoropyrrolidin-1-yl)cyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F2NO2/c12-11(13)5-6-14(7-11)9-3-1-8(2-4-9)10(15)16/h8-9H,1-7H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZJZTLKYLUQBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)N2CCC(C2)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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